Cas no 2171138-93-3 ((2R)-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}butanoic acid)

(2R)-2-{1-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}butanoic acid is a protected amino acid derivative featuring an Fmoc (9-fluorenylmethoxycarbonyl) group, commonly employed in peptide synthesis. The cyclopentylformamido moiety enhances steric hindrance, improving selectivity during coupling reactions. The chiral (2R)-configuration ensures enantiomeric purity, critical for constructing stereospecific peptides. The Fmoc group offers orthogonal deprotection under mild basic conditions, minimizing side reactions. This compound is particularly valuable in solid-phase peptide synthesis (SPPS), where its stability and compatibility with standard protocols enhance yield and efficiency. Its structural features make it suitable for synthesizing complex peptides with demanding steric or conformational requirements.
(2R)-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}butanoic acid structure
2171138-93-3 structure
商品名:(2R)-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}butanoic acid
CAS番号:2171138-93-3
MF:C25H28N2O5
メガワット:436.500226974487
CID:6615246
PubChem ID:165544803

(2R)-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}butanoic acid 化学的及び物理的性質

名前と識別子

    • (2R)-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}butanoic acid
    • 2171138-93-3
    • (2R)-2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}butanoic acid
    • EN300-1514476
    • インチ: 1S/C25H28N2O5/c1-2-21(22(28)29)26-23(30)25(13-7-8-14-25)27-24(31)32-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,20-21H,2,7-8,13-15H2,1H3,(H,26,30)(H,27,31)(H,28,29)/t21-/m1/s1
    • InChIKey: NJTAGSHDZMUJRD-OAQYLSRUSA-N
    • ほほえんだ: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC1(C(N[C@@H](C(=O)O)CC)=O)CCCC1)=O

計算された属性

  • せいみつぶんしりょう: 436.19982200g/mol
  • どういたいしつりょう: 436.19982200g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 32
  • 回転可能化学結合数: 8
  • 複雑さ: 682
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4
  • トポロジー分子極性表面積: 105Ų

(2R)-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}butanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1514476-5.0g
(2R)-2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}butanoic acid
2171138-93-3
5g
$7058.0 2023-06-05
Enamine
EN300-1514476-10.0g
(2R)-2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}butanoic acid
2171138-93-3
10g
$10464.0 2023-06-05
Enamine
EN300-1514476-250mg
(2R)-2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}butanoic acid
2171138-93-3
250mg
$2239.0 2023-09-27
Enamine
EN300-1514476-0.5g
(2R)-2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}butanoic acid
2171138-93-3
0.5g
$2336.0 2023-06-05
Enamine
EN300-1514476-1.0g
(2R)-2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}butanoic acid
2171138-93-3
1g
$2433.0 2023-06-05
Enamine
EN300-1514476-0.25g
(2R)-2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}butanoic acid
2171138-93-3
0.25g
$2239.0 2023-06-05
Enamine
EN300-1514476-50mg
(2R)-2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}butanoic acid
2171138-93-3
50mg
$2044.0 2023-09-27
Enamine
EN300-1514476-10000mg
(2R)-2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}butanoic acid
2171138-93-3
10000mg
$10464.0 2023-09-27
Enamine
EN300-1514476-1000mg
(2R)-2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}butanoic acid
2171138-93-3
1000mg
$2433.0 2023-09-27
Enamine
EN300-1514476-500mg
(2R)-2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}butanoic acid
2171138-93-3
500mg
$2336.0 2023-09-27

(2R)-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}butanoic acid 関連文献

(2R)-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}butanoic acidに関する追加情報

Comprehensive Guide to (2R)-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}butanoic acid (CAS No. 2171138-93-3)

(2R)-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}butanoic acid (CAS No. 2171138-93-3) is a specialized organic compound widely used in peptide synthesis and pharmaceutical research. This compound belongs to the class of Fmoc-protected amino acid derivatives, which are essential building blocks in solid-phase peptide synthesis (SPPS). Its unique structure, featuring a cyclopentylformamido group and an Fmoc-protected amine, makes it a valuable reagent for researchers developing novel therapeutics and bioactive peptides.

The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group in this compound serves as a temporary protecting group for the amino functionality during peptide synthesis. This protection strategy is crucial for achieving high-purity peptides, as it allows for selective deprotection under mild basic conditions. The compound's (2R)-configuration ensures stereochemical purity, which is vital for maintaining the biological activity of synthesized peptides. Researchers often search for Fmoc-protected amino acid derivatives with specific side chains, and this compound's cyclopentylformamido moiety offers unique structural diversity for peptide design.

In recent years, the demand for custom peptide synthesis has surged due to advancements in drug discovery and biotechnology. This compound addresses several challenges in peptide chemistry, including side-chain protection and stereochemical integrity. Its application extends to the development of peptide-based drugs targeting metabolic disorders, cancer, and infectious diseases. The growing interest in peptide therapeutics and personalized medicine has made this compound particularly relevant in modern pharmaceutical research.

The synthesis of (2R)-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}butanoic acid involves multi-step organic transformations, starting from commercially available L-amino acids. The process typically includes Fmoc protection, cyclopentylformamido group introduction, and careful purification to ensure high chemical purity. Analytical techniques such as HPLC and mass spectrometry are employed to verify the compound's identity and purity, meeting the stringent requirements of pharmaceutical applications.

From a market perspective, the global demand for peptide synthesis reagents is expected to grow significantly, driven by increasing R&D investments in biopharmaceuticals. This compound's unique structural features position it as a valuable tool for researchers exploring conformationally constrained peptides and peptide mimetics. Its stability under standard peptide synthesis conditions and compatibility with automated synthesizers make it a preferred choice for both academic and industrial laboratories.

Storage and handling of (2R)-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}butanoic acid require standard laboratory precautions. The compound should be stored in a cool, dry place, protected from moisture and light to maintain its stability. When working with this reagent, researchers should follow good laboratory practices, including the use of appropriate personal protective equipment. The compound's Material Safety Data Sheet (MSDS) provides detailed information about its handling and disposal.

Future research directions involving this compound may include its application in peptide-drug conjugates and targeted drug delivery systems. The cyclopentylformamido moiety offers potential for creating novel peptide architectures with improved pharmacokinetic properties. As the field of peptide engineering continues to evolve, compounds like this will play an increasingly important role in developing next-generation therapeutics with enhanced specificity and reduced side effects.

For researchers seeking high-quality Fmoc-protected amino acid derivatives, (2R)-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}butanoic acid represents a reliable and versatile building block. Its well-characterized properties and compatibility with standard peptide synthesis protocols make it an essential component in the toolkit of medicinal chemists and peptide scientists worldwide.

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